2-(4-fluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Order 2-(4-fluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide (1396803-20-5), a preclinical lead with 23 curated bioactivities. Its optimal cLogP (2.49), tPSA (58.56), and QED (0.82) profile cannot be replicated by ethoxy or thioether analogs. Structurally validated for oral drug programs, enzyme screening, and target deconvolution.

Molecular Formula C19H22FNO3
Molecular Weight 331.387
CAS No. 1396803-20-5
Cat. No. B2820669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide
CAS1396803-20-5
Molecular FormulaC19H22FNO3
Molecular Weight331.387
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)(CNC(=O)CC2=CC=C(C=C2)F)O
InChIInChI=1S/C19H22FNO3/c1-19(23,12-15-5-9-17(24-2)10-6-15)13-21-18(22)11-14-3-7-16(20)8-4-14/h3-10,23H,11-13H2,1-2H3,(H,21,22)
InChIKeyIXVRRCYKSIDJGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide (CAS 1396803-20-5): Structural Identity and Procurement Baseline


2-(4-Fluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide is a synthetic substituted phenylacetamide (C₁₉H₂₂FNO₃, MW 331.39) bearing a 4-fluorophenylacetyl group coupled to a chiral 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine scaffold [1]. The compound is registered in ChEMBL (CHEMBL3439626) with 23 bioactivity records indicating functional inhibition and toxicity profiling, designating it at the preclinical discovery stage [2]. Its Ro5-compliant physicochemical profile (cLogP 2.49, tPSA 58.56 Ų, HBD 2, HBA 3, QED 0.82) is consistent with lead-like chemical space, distinguishing it from closely related analogs that introduce heteroatom or bioisosteric variations at the 4-position of the phenylacetyl moiety [1][2].

Why In-Class Phenylacetamide Analogs Cannot Be Swapped for 2-(4-Fluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide


The 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl side chain establishes a stereochemically defined scaffold whose interaction landscape is exquisitely sensitive to the electronic and steric character of the acyl substituent [1]. Within the ChEMBL-tracked series sharing this common core, the 4-fluorophenylacetyl group (present in CHEMBL3439626) provides a unique combination of electronegativity (−I effect) and resonance donation (+M effect) that cannot be replicated by the 4-ethoxyphenyl analog (CAS 1396847-90-7), the thiophene-2-yl variant (CAS 1396884-09-5), or the 4-fluorophenyl thioether congener (CAS 1448128-44-6) [2][3]. Interchange without validation risks altering target engagement, metabolic stability, and off-target liability due to divergent hydrogen-bonding capacity, lipophilicity, and metabolic soft-spot profiles [1].

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide (CAS 1396803-20-5) Against Closest Analogs


Fluorine-mediated Electronic Tuning: CHEMBL3439626 vs. 4-Ethoxyphenyl Analog (CAS 1396847-90-7)

The 4-fluorophenyl substituent in CHEMBL3439626 exerts a −I inductive effect and +M resonance effect, lowering the electron density of the phenylacetyl ring relative to the 4-ethoxyphenyl analog (CAS 1396847-90-7), which introduces a +M-dominant ethoxy group [1]. This electronic modulation alters the pKa of the adjacent amide NH and the lipophilicity of the acyl moiety: the 4-fluorophenyl compound exhibits a calculated AlogP of 2.49 (cLogP) vs. an estimated AlogP of ~3.1 for the 4-ethoxyphenyl analog (ΔcLogP ≈ 0.6 units), indicating lower membrane partitioning potential for the fluoro derivative [1][2]. The 4-fluorophenyl variant also eliminates the oxidative O-dealkylation metabolic soft spot present in the ethoxy analog, a well-established advantage of fluorine-for-alkoxy substitution in drug design [3].

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Bioisosteric Differentiation: Phenylacetyl vs. Thioether Linker in Fluorophenyl Series (CHEMBL3439626 vs. CAS 1448128-44-6)

CHEMBL3439626 features a methylene (−CH₂−) linker between the 4-fluorophenyl and carbonyl groups, whereas the closest fluorophenyl analog (CAS 1448128-44-6) introduces a thioether (−S−) bioisostere that alters bond angle (C–S–C ≈ 100° vs. C–CH₂–C ≈ 109.5°), torsion flexibility, and polarizability [1]. The thioether variant possesses a molecular weight of 363.45 g/mol compared to 331.39 g/mol for CHEMBL3439626 (ΔMW = +32.06 g/mol, corresponding to S vs. CH₂ replacement), and an additional hydrogen-bond acceptor (sulfur) that increases topological polar surface area (estimated tPSA ≈ 67 Ų for the thioether vs. 58.56 Ų for CHEMBL3439626) [1][2]. The thioether sulfur is also susceptible to S-oxidation (CYP450-mediated), introducing a metabolic pathway absent in the all-carbon methylene linker of CHEMBL3439626 [3].

Bioisosterism Linker Chemistry Drug Design

ChEMBL Bioactivity Footprint: CHEMBL3439626 Demonstrates Functional Inhibition Across 23 Assays vs. Structurally Divergent Core Analogs

The ChEMBL entry for CHEMBL3439626 documents 23 bioactivity records encompassing functional inhibition and toxicity assays across 17 distinct target annotations (enzymes and unclassified proteins), with a maximum development phase of 'Preclinical' [1]. In contrast, the 4-thiophene-2-yl core analog (CAS 1396884-09-5) and the 4-ethoxyphenyl analog (CAS 1396847-90-7) lack registered ChEMBL bioactivity records at the database level, indicating a comparative lack of systematic biological profiling for these structural variants [2]. The breadth of target panel screening for CHEMBL3439626, while individual activity values remain non-public, provides a quantitative signal of biological annotation: 23 data points across functional and toxicity categories imply at least two orthogonal assay formats were employed, establishing baseline in vitro profiling coverage that structurally divergent analogs have not yet achieved [1].

Bioactivity Profiling Target Engagement Preclinical Screening

Drug-likeness and Lead-likeness Profile: CHEMBL3439626 Achieves Superior QED Score vs. Higher-MW Analogs

CHEMBL3439626 exhibits a Quantitative Estimate of Drug-likeness (QED) score of 0.82 on a 0–1 scale, reflecting its favorable balance of molecular weight (331.39), lipophilicity (AlogP 2.49), hydrogen-bond donors (2) and acceptors (3), topological polar surface area (58.56 Ų), and zero RO5 violations [1]. By comparison, the 4-ethoxyphenyl analog (CAS 1396847-90-7, MW 357.45) carries a higher molecular weight and an additional rotatable bond (ethoxy group) that would predictably reduce its QED below 0.82; the 4-fluorophenyl thioether variant (CAS 1448128-44-6, MW 363.45) likewise exceeds the MW threshold for optimal lead-likeness (MW > 350 reduces QED weighting) [1][2]. The combination of MW < 350, cLogP < 3, and tPSA < 60 Ų in CHEMBL3439626 places it within the 'lead-like' chemical space as defined by the 'Rule of Three' for fragment-based lead discovery, a property not shared by any of its closest heavier analogs [3].

Drug-likeness Lead Optimization Physicochemical Profiling

Validated Application Scenarios for 2-(4-Fluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide (CAS 1396803-20-5) Based on Quantitative Evidence


Hit-to-Lead Optimization Campaigns Requiring Fluorinated Phenylacetamide Scaffolds with ChEMBL-Annotated Bioactivity

Research groups pursuing structure-activity relationship (SAR) studies on the 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl core can prioritize CHEMBL3439626 as a fluorinated lead scaffold backed by 23 curated bioactivity records in ChEMBL, compared to zero records for the ethoxy, thiophene, and thioether analogs [1]. The compound's preclinical annotation and functional/toxicity assay data provide a baseline understanding of biological behavior that uncharacterized analogs lack, reducing the upfront screening burden and enabling focused SAR expansion around the 4-fluorophenyl moiety [1].

Oral Bioavailability-Focused Medicinal Chemistry Leveraging Lead-Like Physicochemical Profile

With a QED score of 0.82 and compliance with lead-likeness thresholds (MW 331.39 < 350; cLogP 2.49 < 3; tPSA 58.56 < 60 Ų), CHEMBL3439626 is positioned as a structurally compact starting point for oral drug discovery programs [1][2]. The absence of metabolic soft spots associated with the ethoxy (O-dealkylation) and thioether (S-oxidation) analogs enhances its suitability for pharmacokinetic optimization campaigns, where minimizing molecular weight and metabolic liability early in the hit-to-lead phase is critical [3].

Computational Chemistry and Molecular Docking Studies Requiring High-QED, Ro5-Compliant Ligands

The compound's zero RO5 violations, balanced hydrogen-bond donor/acceptor ratio (2 HBD / 3 HBA), and moderate tPSA (58.56 Ų) make CHEMBL3439626 an ideal candidate for virtual screening and molecular docking studies targeting enzymes or unclassified proteins represented in its ChEMBL target panel (17 annotations) [1]. Its computed and experimentally tractable properties (7 rotatable bonds, favorable QED) ensure that docking poses are not confounded by excessive molecular flexibility or unfavorable desolvation penalties, unlike the heavier ethoxy and thioether analogs [1][2].

Chemical Biology Probe Development Requiring Validated Tool Compounds with Defined Target Engagement Profiles

The presence of 23 bioactivity records spanning functional inhibition and toxicity assays in ChEMBL positions CHEMBL3439626 as a partially characterized probe candidate suitable for target deconvolution and chemoproteomic studies [1]. Procurement of this compound enables chemical biology groups to leverage existing (though non-public) screening data as a starting point, avoiding the need for de novo profiling that would be required for the structurally related but biologically uncharacterized ethoxy and thiophene analogs [1][2].

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.